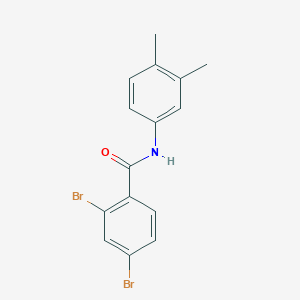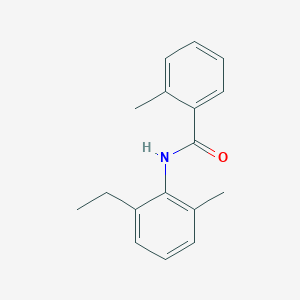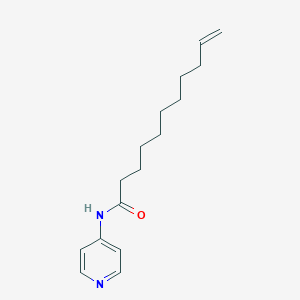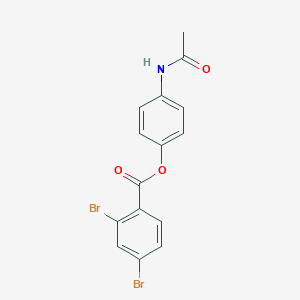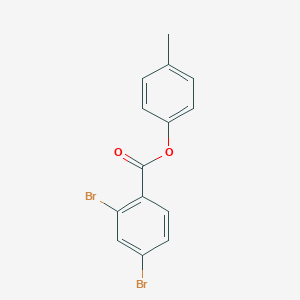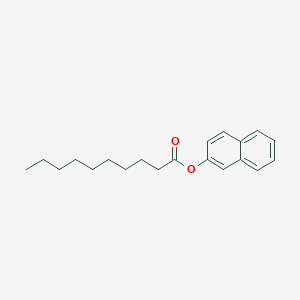
Naphthalen-2-yl decanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl decanoate, also known as NDD, is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 312.49 g/mol. NDD has been the subject of scientific research due to its potential applications in the field of medicine and biology.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl decanoate is not fully understood, but it is believed to interact with fatty acids and cell membranes. It has been shown to selectively accumulate in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that Naphthalen-2-yl decanoate can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. Additionally, Naphthalen-2-yl decanoate has been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using Naphthalen-2-yl decanoate in lab experiments is its ability to selectively accumulate in cancer cells, which may allow for targeted treatment. Additionally, its fluorescent properties make it useful for imaging and detection purposes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in therapeutic applications.
Future Directions
There are several potential future directions for research on Naphthalen-2-yl decanoate. One area of interest is its use as a drug delivery system, as it has been shown to have potential in this area. Additionally, further investigation into its mechanism of action and its interactions with fatty acids and cell membranes may provide insights into its therapeutic potential. Finally, studies on the toxicity and safety of Naphthalen-2-yl decanoate are needed to determine its suitability for use in humans.
Synthesis Methods
Naphthalen-2-yl decanoate can be synthesized through the reaction of naphthalene-2-carboxylic acid with decanoyl chloride in the presence of a catalyst such as pyridine. The reaction results in the formation of Naphthalen-2-yl decanoate as a product, which can be purified through recrystallization.
Scientific Research Applications
Naphthalen-2-yl decanoate has been studied for its potential use as a fluorescent probe for detecting the presence of fatty acids in biological systems. It has also been investigated for its ability to inhibit the growth of cancer cells and its potential as a drug delivery system.
properties
CAS RN |
23049-40-3 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
naphthalen-2-yl decanoate |
InChI |
InChI=1S/C20H26O2/c1-2-3-4-5-6-7-8-13-20(21)22-19-15-14-17-11-9-10-12-18(17)16-19/h9-12,14-16H,2-8,13H2,1H3 |
InChI Key |
FEHWSTSDTJHODB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CCCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



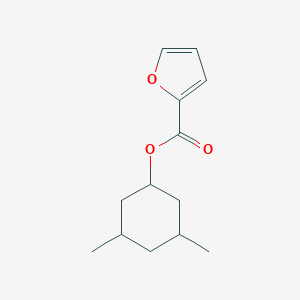


![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)
